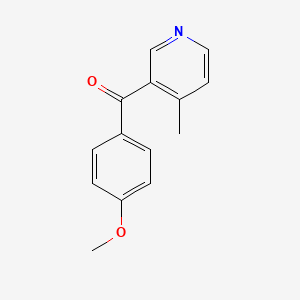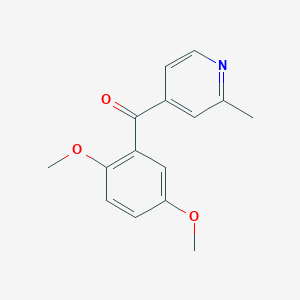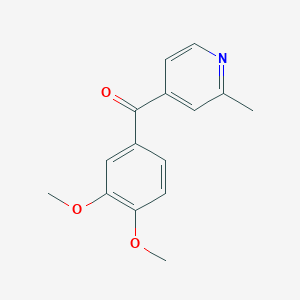
ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride
説明
“Ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride” is a chemical compound with the molecular formula C4H11Cl2N5 . It’s closely related to “methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride”, which has a molecular weight of 163.61 .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide .Molecular Structure Analysis
The molecular structure of “ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride” can be analyzed based on its IUPAC name and InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for computational chemistry or bioinformatics analyses .Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride” include its molecular weight, InChI code, and IUPAC name . It’s a powder at room temperature .科学的研究の応用
Medicinal Chemistry: Drug Synthesis
Tetrazole derivatives, including ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride, are pivotal in medicinal chemistry. They are often used as bioisosteres for carboxylic acids due to their similar pKa values, which is beneficial for drug design . The electron-donating and electron-withdrawing properties of tetrazoles make them versatile intermediates in synthesizing drugs with a range of biological activities, such as antibacterial, antifungal, and antihypertensive effects .
Pharmacology: Enhancing Drug Solubility
In pharmacology, the solubility of drug compounds is crucial for effective delivery and absorption. Tetrazolate anions, formed from tetrazole derivatives, are more lipid-soluble than carboxylic acids. This property allows drugs containing tetrazole groups to penetrate cell membranes more efficiently, enhancing their bioavailability .
Material Science: Development of Smart Materials
The nitrogen-rich structure of tetrazoles, including ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride, is advantageous in material science. They can form stable metallic compounds and molecular complexes, which are essential in developing smart materials with specific electrical, magnetic, or optical properties .
Biochemistry: DNA Synthesis
In biochemistry, tetrazole derivatives are used in DNA synthesis. The acidic nature of tetrazoles allows them to facilitate the formation of phosphodiester bonds during the synthesis of oligonucleotides, which is a critical step in the assembly of DNA strands .
Analytical Chemistry: Chemical Sensors
Due to their reactivity and ability to form complexes with metals, tetrazole derivatives can be used to create chemical sensors. These sensors can detect the presence of various ions or molecules, making them useful in environmental monitoring and diagnostics .
Agriculture: Growth Hormones and Pesticides
In agriculture, tetrazole derivatives are explored for their potential as growth hormones and components of pesticides. Their ability to interact with biological systems can influence plant growth and protect crops from pests and diseases .
Safety and Hazards
The safety information for “methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride”, a related compound, includes hazard statements such as H302, H315, H319, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes refer to specific hazards and precautions associated with the compound.
特性
IUPAC Name |
N-(2H-tetrazol-5-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.2ClH/c1-2-5-3-4-6-8-9-7-4;;/h5H,2-3H2,1H3,(H,6,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADLEHXPBWUKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NNN=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-chloro-N-{2-[4-(propan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B1421780.png)
![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1421782.png)